molecular formula C7H11NO B1364924 N-(cyclohex-1-en-1-yl)formamide CAS No. 40652-40-2

N-(cyclohex-1-en-1-yl)formamide

Cat. No.: B1364924
CAS No.: 40652-40-2
M. Wt: 125.17 g/mol
InChI Key: PMOWTTQUPBFWRL-UHFFFAOYSA-N
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Description

N-(cyclohex-1-en-1-yl)formamide is an organic compound with the molecular formula C7H11NO. It is a formamide derivative where the formamide group is attached to a cyclohexene ring. This compound is known for its unique structure and properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(cyclohex-1-en-1-yl)formamide can be synthesized through several methods. One common synthetic route involves the reaction of cyclohexanone with formamide in the presence of a catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 50-60°C. The process involves the formation of an intermediate imine, which subsequently undergoes hydrolysis to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(cyclohex-1-en-1-yl)formamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-(cyclohex-1-en-1-yl)formic acid.

    Reduction: Reduction reactions can convert it to N-(cyclohex-1-en-1-yl)methanamine.

    Substitution: It can undergo nucleophilic substitution reactions, where the formamide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: N-(cyclohex-1-en-1-yl)formic acid.

    Reduction: N-(cyclohex-1-en-1-yl)methanamine.

    Substitution: Various substituted cyclohexene derivatives depending on the nucleophile used.

Scientific Research Applications

N-(cyclohex-1-en-1-yl)formamide has diverse applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research explores its potential as a building block for drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of N-(cyclohex-1-en-1-yl)formamide involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving the formation of reactive intermediates, which can bind to and alter the function of target proteins.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone oxime: Similar in structure but with an oxime group instead of a formamide group.

    Cyclohexanone: Lacks the formamide group, making it less reactive in certain chemical reactions.

    N-(cyclohex-1-en-1-yl)methanamine: A reduced form of N-(cyclohex-1-en-1-yl)formamide.

Uniqueness

This compound is unique due to its formamide group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in synthetic chemistry and pharmaceutical research.

Properties

IUPAC Name

N-(cyclohexen-1-yl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c9-6-8-7-4-2-1-3-5-7/h4,6H,1-3,5H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMOWTTQUPBFWRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80399868
Record name N-Cyclohex-1-en-1-ylformamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40652-40-2
Record name N-Cyclohex-1-en-1-ylformamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(1-Cyclohexenyl)formamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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